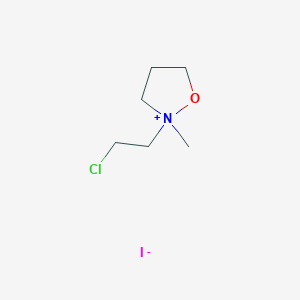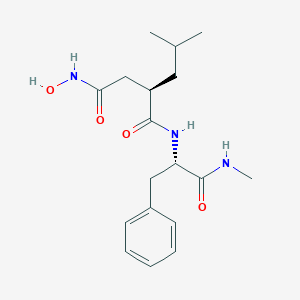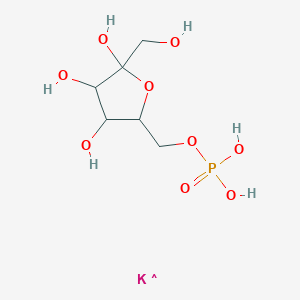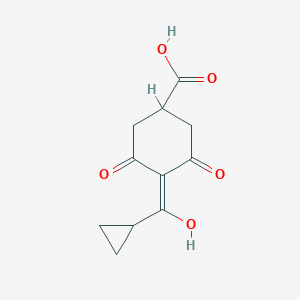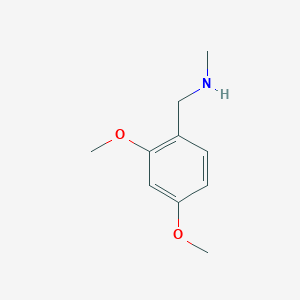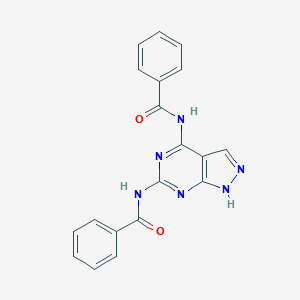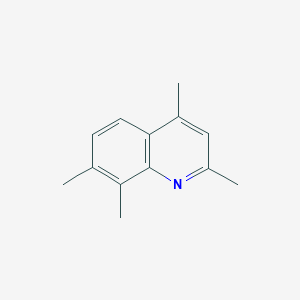
2,4,7,8-Tetramethylquinoline
Übersicht
Beschreibung
2,4,7,8-Tetramethylquinoline is a type of quinoline, which is a class of heterocyclic compounds . Quinolines have gained considerable importance due to their high pharmaceutical efficacy and broad range of biological activities .
Synthesis Analysis
The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .Molecular Structure Analysis
The molecular formula of 2,4,7,8-Tetramethylquinoline is C13H15N . The average mass is 185.265 Da and the monoisotopic mass is 185.120453 Da .Chemical Reactions Analysis
Quinolines can undergo various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Wissenschaftliche Forschungsanwendungen
Inhibitor of Phenylethanolamine N-methyltransferase
A study by Grunewald et al. (1999) identified 2,4,7,8-Tetramethylquinoline as a potent and selective inhibitor of phenylethanolamine N-methyltransferase versus the alpha2-adrenoceptor (Grunewald, Dahanukar, Teoh, & Criscione, 1999).
Applications in Pharmaceutical and Agrochemical Synthesis
According to Wang et al. (2009), 2,4,7,8-Tetramethylquinoline is a key structural element in many natural products and has broad commercial applications, including in pharmaceutical and agrochemical synthesis (Wang, Li, Wu, Pettman, & Xiao, 2009).
Antimalarial Activity
Opsenica et al. (2008) reported that 2,4,7,8-Tetramethylquinoline shows potent in vitro antimalarial activities and cured mice in a modified Thompson test for antimalarial blood stage activity (Opsenica, Opsenica, Lanteri, Anova, Milhous, Smith, & Šolaja, 2008).
Success in Drug Discovery for Cancer and CNS Diseases
Singh and Shah (2017) noted that derivatives of tetrahydroisoquinoline (THIQ), which include 2,4,7,8-Tetramethylquinoline, have shown success in drug discovery for cancer and CNS diseases and may be promising candidates for infectious diseases like malaria (Singh & Shah, 2017).
Selective Copper(II) Ion Receptors
Lee et al. (2001) demonstrated that tetraazacrown ethers bearing two 8-hydroxyquinoline side arms, related to 2,4,7,8-Tetramethylquinoline, can be highly selective copper(II) ion receptors (Lee, Izatt, Zhang, Nelson, Lamb, Savage, & Bradshaw, 2001).
Safety And Hazards
When handling 2,4,7,8-Tetramethylquinoline, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Eigenschaften
IUPAC Name |
2,4,7,8-tetramethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-8-5-6-12-9(2)7-10(3)14-13(12)11(8)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZGWAWYQCKEQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479450 | |
| Record name | 2,4,7,8-TETRAMETHYLQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,7,8-Tetramethylquinoline | |
CAS RN |
102872-15-1 | |
| Record name | 2,4,7,8-TETRAMETHYLQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Thieno[3,2-b]pyridin-7-amine](/img/structure/B12955.png)
